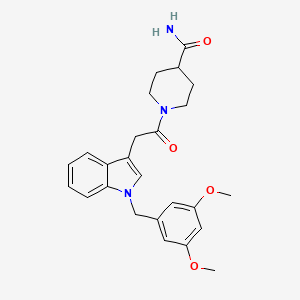
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H29N3O4 and its molecular weight is 435.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound, its mechanisms of action, and relevant research findings.
Chemical Structure
The compound's IUPAC name indicates its complex structure, which includes an indole core modified with a 3,5-dimethoxybenzyl group and a piperidine moiety. The presence of these functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 384.48 g/mol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Binding : The indole core can bind to several receptors, modulating their activity. This interaction is crucial for the compound's effects on cellular pathways.
- Enzyme Inhibition : The piperidine moiety may inhibit certain enzymes involved in metabolic processes or signaling pathways, enhancing the compound's therapeutic potential.
- Hydrogen Bonding : The carboxamide group can participate in hydrogen bonding, influencing the compound's binding affinity to target proteins.
Biological Activities
Research has demonstrated that compounds similar to this compound exhibit several biological activities:
- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, reducing inflammation in various models.
- Antiviral Properties : Some indole derivatives have been found to possess antiviral activity against certain viruses by interfering with viral replication.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in Molecules explored the synthesis and evaluation of indole derivatives for their anticancer properties. The findings indicated that modifications on the indole core significantly affected cytotoxicity against cancer cell lines .
- Another research article highlighted the anti-inflammatory effects of indole derivatives through inhibition of NF-kB signaling pathways, demonstrating potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it's useful to compare it with other indole derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Indole-3-acetic acid | Plant growth regulator | Auxin receptor binding |
| 1H-Indole-3-carbaldehyde | Antimicrobial | Membrane disruption |
| 3-(1H-indol-5-yl)-1,2,4-oxadiazole | Anticancer | Apoptosis induction |
Propriétés
IUPAC Name |
1-[2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-31-20-11-17(12-21(14-20)32-2)15-28-16-19(22-5-3-4-6-23(22)28)13-24(29)27-9-7-18(8-10-27)25(26)30/h3-6,11-12,14,16,18H,7-10,13,15H2,1-2H3,(H2,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKSYBEYOJTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














